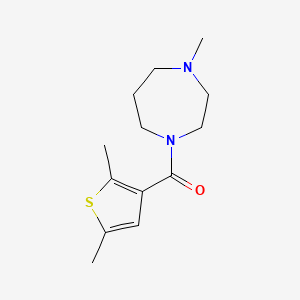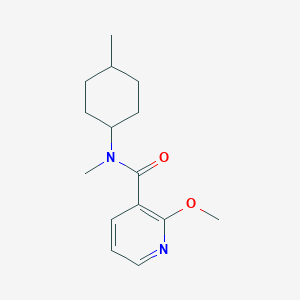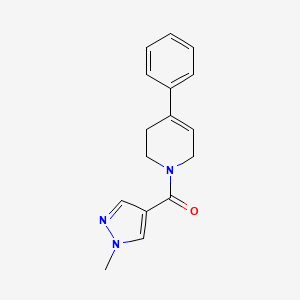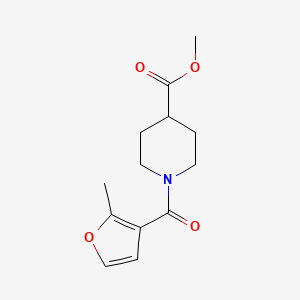
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMMDA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been shown to have various biochemical and physiological effects on the body. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
Mecanismo De Acción
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is believed to exert its effects on the body by binding to the serotonin receptor in the brain. This receptor plays a crucial role in regulating mood, anxiety, and other physiological functions. By binding to this receptor, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone can modulate its activity and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its antidepressant and anxiolytic effects. Additionally, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has various advantages and limitations when used in lab experiments. Its potent psychoactive effects make it an excellent candidate for investigating the role of the serotonin receptor in the brain. However, its potential for abuse and toxicity limits its use in human studies. Additionally, the synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is investigating its potential as a therapeutic agent for various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone and its effects on the brain and body. Finally, the development of safer and more efficient synthesis methods for (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone could enable its use in human studies.
Conclusion:
In conclusion, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is a potent psychoactive substance that has various biochemical and physiological effects on the body. Its synthesis and mechanism of action are still being studied, and it has potential therapeutic applications for various psychiatric disorders. However, its potential for abuse and toxicity limits its use in human studies. Further research is needed to understand the mechanism of action of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone and its effects on the brain and body.
Métodos De Síntesis
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is synthesized by reacting 2,5-dimethylthiophen-3-ylamine with 4-methyl-1,4-diazepan-1-yl ketone in the presence of a suitable catalyst. This reaction results in the formation of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, which can be purified by various methods such as chromatography.
Aplicaciones Científicas De Investigación
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. Additionally, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in studies investigating the role of the serotonin receptor in the brain and its potential as a therapeutic target for various psychiatric disorders.
Propiedades
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWJTMPTLCHKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)





![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)





